![molecular formula C17H14BrClO5 B271091 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in drug discovery and development. It has been studied for its anticancer and antifungal properties. In addition, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. It may also affect the levels of certain neurotransmitters in the brain, which could have implications for its potential use in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potential as a therapeutic agent for cancer and other diseases. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate include investigating its potential use in combination with other drugs for cancer treatment. In addition, further research is needed to fully understand its mechanism of action and potential use in treating neurodegenerative disorders.
Métodos De Síntesis
The synthesis method of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form the final product.
Propiedades
Fórmula molecular |
C17H14BrClO5 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H14BrClO5/c18-14-9-5-10-13(17(22)24-15(10)14)12(9)16(21)23-6-11(20)7-1-3-8(19)4-2-7/h1-4,9-10,12-15H,5-6H2 |
Clave InChI |
FAIPMBWJCYMTIR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





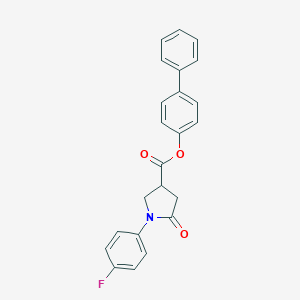
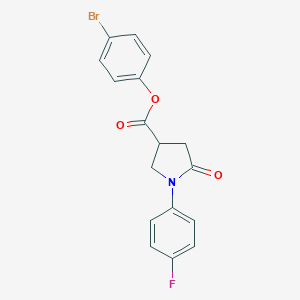


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

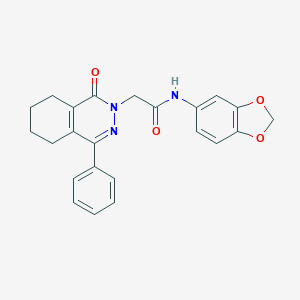
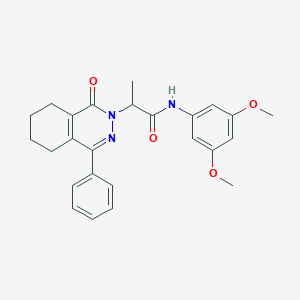
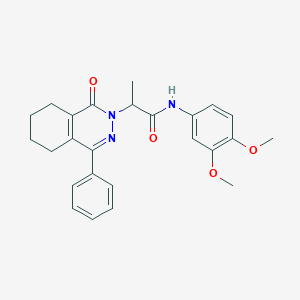
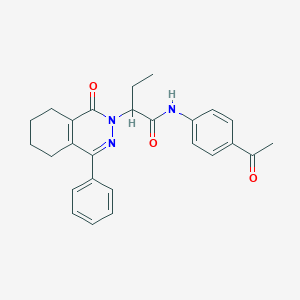
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)
